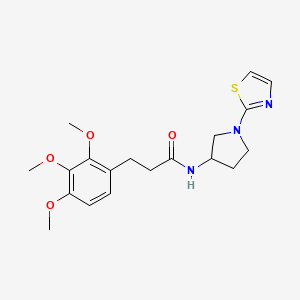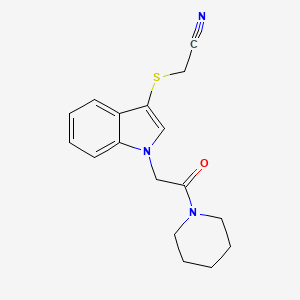![molecular formula C12H11N3O5S B2639619 dimethyl 1-[2-oxo-2-(3-thienyl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 2058529-95-4](/img/structure/B2639619.png)
dimethyl 1-[2-oxo-2-(3-thienyl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “dimethyl 1-[2-oxo-2-(3-thienyl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving hydrazonoyl halides . These compounds have gained attention due to their wide biological properties and their chemical reactivities in the synthesis of various nitrogen, oxygen, sulfur, and selenium containing compounds .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy . This technique allows for the identification of the different types of atoms in a molecule and their connectivity.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the triazole ring is known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include mass spectrometry to determine the molecular weight of the compound .Scientific Research Applications
Synthetic Utility and Heterocyclic Synthesis
The chemical compound dimethyl 1-[2-oxo-2-(3-thienyl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate is a valuable intermediate in the synthesis of heterocyclic compounds, which are pivotal in the development of new materials and pharmaceuticals. For instance, the preparation of some 1H-1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines, achieved through the reaction of active methylene nitriles with 3-azido-2-substituted thiophenes, showcases its utility in creating structurally complex and biologically significant molecules (Westerlund, 1980). Similarly, the synthesis of 1,2,4-triazol-3-ylmethyl-, 1,3,4-oxa-, and -thiadiazol-2-ylmethyl-1H-[1,2,3]-triazolo[4,5-d]pyrimidinediones reveals the compound's role in generating molecules with potential antiviral activities against hepatitis B virus (El-Essawy et al., 2007).
Antiviral and Biological Activity
The antiviral and biological activities of derivatives from this compound have been explored, particularly in the context of hepatitis B and other viruses. Research has demonstrated that certain derivatives exhibit moderate antiviral activities, potentially contributing to new therapeutic options (Modzelewska-Banachiewicz & Kamińska, 2001).
Catalysis and Synthesis Innovation
Innovative synthetic routes facilitated by this compound, such as the one-pot reaction leading to novel N,N′‐bis (1H‐pyrrol-1-yl)‐1‐[2‐(2‐aryl‐5‐methyl‐3‐oxo‐2,4‐dihydro‐3H‐1,2,4‐triazol-4-yl)ethyl]‐1H‐1,2,3‐triazole-4,5‐dicarboxamides, underscore its significance in catalysis and green chemistry. This showcases the compound's role in streamlining synthesis processes while maintaining a focus on environmental sustainability (Latthe, Sunagar, & Badami, 2007).
Xanthine Oxidase Inhibition
The exploration of dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate and its derivatives in inhibiting xanthine oxidase presents a promising avenue for the development of novel therapeutic agents. Such studies highlight the compound's potential in addressing conditions related to oxidative stress and associated diseases (Yagiz et al., 2021).
Future Directions
properties
IUPAC Name |
dimethyl 1-(2-oxo-2-thiophen-3-ylethyl)triazole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O5S/c1-19-11(17)9-10(12(18)20-2)15(14-13-9)5-8(16)7-3-4-21-6-7/h3-4,6H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODRTTSJAXDORZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)CC(=O)C2=CSC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2639537.png)

![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2639539.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)cinnamamide](/img/structure/B2639542.png)





![Ethyl 5-[[2-(4-ethoxyphenyl)acetyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2639550.png)
amine](/img/structure/B2639554.png)
![N-[2-(aminomethyl)phenyl]-N-methylmethane sulphonamide hydrochloride](/img/structure/B2639555.png)
